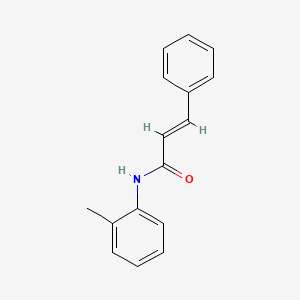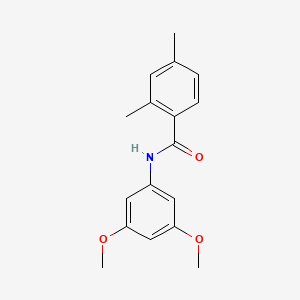![molecular formula C10H11N3OS B5858410 2-imino-1-methyl-5-[(5-methyl-2-thienyl)methylene]-4-imidazolidinone](/img/structure/B5858410.png)
2-imino-1-methyl-5-[(5-methyl-2-thienyl)methylene]-4-imidazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-imino-1-methyl-5-[(5-methyl-2-thienyl)methylene]-4-imidazolidinone is a heterocyclic organic compound that belongs to the class of imidazolidinones. This compound has been extensively studied in the field of medicinal chemistry due to its potential pharmacological properties. It has been reported to exhibit a wide range of biological activities, including antiviral, antifungal, antibacterial, and anticancer properties.
Wirkmechanismus
The exact mechanism of action of 2-imino-1-methyl-5-[(5-methyl-2-thienyl)methylene]-4-imidazolidinone is not fully understood. However, it has been reported to inhibit the activity of enzymes such as tyrosine kinase and topoisomerase. It has also been reported to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been reported to exhibit a wide range of biochemical and physiological effects. It has been reported to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been reported to exhibit antiviral activity against herpes simplex virus type 1 and type 2. Additionally, it has been reported to exhibit antifungal activity against Candida albicans.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-imino-1-methyl-5-[(5-methyl-2-thienyl)methylene]-4-imidazolidinone in lab experiments is its potential as a photosensitizer in photodynamic therapy. It has also been reported to exhibit a wide range of biological activities, making it a versatile compound for use in various experiments. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-imino-1-methyl-5-[(5-methyl-2-thienyl)methylene]-4-imidazolidinone. One potential direction is to further study its mechanism of action, which may help to identify new targets for drug development. Another direction is to explore its potential use as a photosensitizer in photodynamic therapy. Additionally, further studies are needed to evaluate its potential toxicity and identify ways to mitigate any adverse effects. Finally, there is a need for more studies to evaluate its potential use in the treatment of various diseases, including cancer, viral infections, and fungal infections.
Conclusion:
In conclusion, this compound is a heterocyclic organic compound that exhibits a wide range of biological activities. It has been extensively studied for its potential pharmacological properties, including antiviral, antifungal, antibacterial, and anticancer properties. Its mechanism of action is not fully understood, but it has been reported to inhibit the activity of enzymes such as tyrosine kinase and topoisomerase. It has also been reported to induce apoptosis in cancer cells. While it has several advantages for use in lab experiments, including its versatility and potential as a photosensitizer in photodynamic therapy, it also has potential limitations, including its potential toxicity. Future research directions include further studies on its mechanism of action, potential use as a photosensitizer, evaluation of its toxicity, and exploration of its potential use in the treatment of various diseases.
Synthesemethoden
The synthesis of 2-imino-1-methyl-5-[(5-methyl-2-thienyl)methylene]-4-imidazolidinone can be achieved through different methods. One of the most commonly used methods is the reaction of 2-amino-1-methylimidazolidin-4-one with 5-methyl-2-thiophenecarboxaldehyde in the presence of acetic acid. This reaction yields this compound as a white solid.
Wissenschaftliche Forschungsanwendungen
2-imino-1-methyl-5-[(5-methyl-2-thienyl)methylene]-4-imidazolidinone has been extensively studied for its potential pharmacological properties. It has been reported to exhibit antiviral, antifungal, antibacterial, and anticancer properties. It has also been studied for its potential use as a photosensitizer in photodynamic therapy.
Eigenschaften
IUPAC Name |
(5Z)-2-amino-1-methyl-5-[(5-methylthiophen-2-yl)methylidene]imidazol-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-6-3-4-7(15-6)5-8-9(14)12-10(11)13(8)2/h3-5H,1-2H3,(H2,11,12,14)/b8-5- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMOBMXTNIALJL-YVMONPNESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C=C2C(=O)N=C(N2C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)/C=C\2/C(=O)N=C(N2C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-benzyl-5-[(4-morpholinylmethylene)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B5858332.png)
![N-{3-[4-(3-chlorophenyl)-1-piperazinyl]-3-oxopropyl}benzenesulfonamide](/img/structure/B5858335.png)
![N-methyl-2-(1-naphthyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5858341.png)
![N-cyclopropyl-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5858344.png)

![N-4-morpholinyl-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5858364.png)
![3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5858372.png)




![1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(5-methyl-2-furyl)methyl]methanamine](/img/structure/B5858393.png)

![6-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone](/img/structure/B5858418.png)